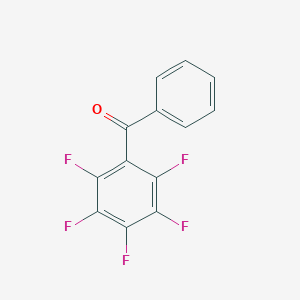

2,3,4,5,6-Pentafluorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCPWBWOSASKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165367 | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536-23-8 | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1536-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001536238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentafluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5,6-Pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,5,6-Pentafluorobenzophenone (PFBP), a versatile fluorinated ketone. It details the compound's chemical identity, including its CAS number, and summarizes its key physicochemical properties in a structured format. This document outlines a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, presents crucial safety and handling information, and explores its diverse applications, particularly in pharmaceutical research, materials science, and organic synthesis. The guide is intended to serve as a critical resource for professionals engaged in research and development activities involving fluorinated compounds.

Chemical Identity and Properties

This compound, also known as (Pentafluorophenyl)phenylmethanone, is an aromatic ketone characterized by a benzoyl group attached to a pentafluorophenyl ring.[1][2] This high degree of fluorination imparts unique electronic properties and chemical stability to the molecule.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application, and integration into various synthetic and analytical procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₅F₅O | [1] |

| Molecular Weight | 272.17 g/mol | [1] |

| Appearance | White or colorless to light yellow powder/lumps | [1] |

| Melting Point | 36-39 °C | [1] |

| Boiling Point | 93 °C at 0.2 mmHg | [1] |

| Solubility | Soluble in Methanol | [1] |

| Density (estimate) | 1.4312 g/cm³ | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction attaches the benzoyl group to the electron-rich pentafluorobenzene ring.

Reaction Scheme

Caption: Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation. Researchers should adapt it based on laboratory conditions and scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

-

Pentafluorobenzene (C₆HF₅)[4]

-

Benzoyl chloride (C₆H₅COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. An exothermic reaction may occur, forming the acylium ion electrophile. Maintain the temperature at 0 °C.

-

Addition of Pentafluorobenzene: After the addition of benzoyl chloride is complete, add a solution of pentafluorobenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Perform this step in a fume hood as HCl gas will be evolved.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Research and Development

The unique properties of this compound make it a valuable building block and intermediate in various scientific fields.

Pharmaceutical and Agrochemical Synthesis

The pentafluorophenyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. PFBP serves as a key intermediate for introducing this moiety into complex molecules, facilitating the development of novel pharmaceuticals and agrochemicals.[5]

Materials Science

-

High-Performance Polymers: It is utilized in the synthesis of fluorinated polymers, coatings, and dyes. The presence of fluorine atoms enhances thermal stability and chemical resistance in the resulting materials.

-

Organic Electronics: Its strong electron-withdrawing characteristics make it a suitable component in the design of materials for organic electronics and photonics.

-

UV-Absorbing Materials: PFBP finds application in materials designed to absorb UV radiation, protecting sensitive substrates from photodegradation.[6]

Organic Synthesis and Photochemistry

-

Photoinitiator: It is employed as a photoinitiator in UV-curable coatings and inks, enabling rapid polymerization upon exposure to UV light.[1]

-

Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.

Caption: Applications of this compound in various fields.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Hazards: May cause skin, eye, and respiratory irritation. Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen fluoride.[7][9]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Move the person to fresh air.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

Disclaimer: This guide is intended for informational purposes only. Researchers must consult a comprehensive and verified Safety Data Sheet (SDS) for this compound before handling and use, and adhere to all institutional and governmental safety regulations.

References

- 1. This compound;CAS:1536-23-8 - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | C13H5F5O | CID 73755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1536-23-8 [chemicalbook.com]

- 4. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and Characterization of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,4,5,6-Pentafluorobenzophenone, a key intermediate in the development of various pharmaceuticals and advanced materials. This document details the synthetic protocol, physical properties, and spectroscopic characterization of the title compound.

Core Properties

This compound is a solid at room temperature with the following key physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₃H₅F₅O |

| Molecular Weight | 272.17 g/mol |

| CAS Number | 1536-23-8 |

| Melting Point | 36-39 °C |

| Boiling Point | 93 °C at 0.2 mmHg |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone) |

Synthesis Protocol: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

2,3,4,5,6-Pentafluorobenzoyl chloride

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

Addition of Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath with stirring. A solution of 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added to the dropping funnel.

-

Initiation of Reaction: The solution of 2,3,4,5,6-pentafluorobenzoyl chloride is added dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.

-

Addition of Benzene: Following the addition of the acid chloride, anhydrous benzene (1.2 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Characterization Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds and established spectroscopic principles.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (ortho) | 7.8 - 7.9 | Multiplet | 2H |

| Aromatic-H (meta) | 7.5 - 7.6 | Multiplet | 2H |

| Aromatic-H (para) | 7.4 - 7.5 | Multiplet | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | 190 - 195 |

| C-F (ipso) | 140 - 150 (multiplet) |

| C (aromatic, non-F) | 128 - 135 |

| C-F (ortho) | 140 - 145 (multiplet) |

| C-F (meta) | 135 - 140 (multiplet) |

| C-F (para) | 138 - 142 (multiplet) |

Table 2: Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃, relative to CFCl₃)

| ¹⁹F NMR | Predicted Chemical Shift (ppm) |

| F (ortho) | -140 to -145 |

| F (meta) | -160 to -165 |

| F (para) | -150 to -155 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1670 - 1690 | Strong | C=O stretch (aryl ketone) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-F stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in Mass Spectrum (Electron Ionization)

| m/z | Proposed Fragment |

| 272 | [M]⁺ (Molecular ion) |

| 195 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 167 | [C₆F₅]⁺ (Pentafluorophenyl cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental and Logical Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Spectroscopic Analysis of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview of Spectroscopic Techniques

Spectroscopic methods are indispensable tools in the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of fluorine atoms. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions and conjugation within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 2,3,4,5,6-pentafluorobenzophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃), to the sample solution.

-

Data Acquisition: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer and acquire the spectra. Standard experiments include ¹H NMR, ¹³C NMR (with proton decoupling), and ¹⁹F NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Data Presentation

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

For the non-fluorinated benzophenone, the aromatic protons typically appear in the range of 7.2-7.9 ppm.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

In benzophenone, the carbonyl carbon appears around 196 ppm, and the aromatic carbons are observed between 128 and 138 ppm.

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available |

The chemical shifts of fluorine atoms on a pentafluorophenyl ring are typically found between -140 and -170 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Presentation

Table 4: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Key expected absorptions for this compound would include a strong C=O stretching vibration around 1660-1680 cm⁻¹, C-F stretching vibrations in the 1100-1400 cm⁻¹ region, and aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Data Acquisition: Place the cuvette with the sample solution in the spectrophotometer and record the absorbance over a range of wavelengths, typically from 200 to 400 nm.

Data Presentation

Table 5: UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| Data not available |

Benzophenone typically exhibits two main absorption bands: a strong π → π transition around 250 nm and a weaker n → π* transition around 340 nm. The presence of the pentafluorophenyl group may cause shifts in these absorptions.*

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Solubility Profile of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4,5,6-pentafluorobenzophenone in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its physicochemical properties and structural analogy to similar molecules. Furthermore, detailed experimental protocols for determining its solubility are provided to enable researchers to generate precise quantitative data.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding and predicting its solubility behavior.

| Property | Value |

| CAS Number | 1536-23-8 |

| Molecular Formula | C₁₃H₅F₅O |

| Molecular Weight | 272.17 g/mol [1] |

| Appearance | White or colorless to light yellow off-white powder[1] |

| Melting Point | 36-39 °C[1] |

| Boiling Point | 93 °C at 0.2 mm Hg[1] |

Predicted Solubility Profile in Organic Solvents

The solubility of a compound is primarily governed by the principle "like dissolves like," which implies that substances with similar polarities tend to be soluble in one another. This compound possesses a polar carbonyl group (C=O) and two aromatic rings. One phenyl ring is unsubstituted, while the other is heavily fluorinated. The five fluorine atoms on one phenyl ring are strongly electron-withdrawing, which can influence the molecule's overall polarity and its interactions with solvent molecules.

While one source qualitatively states that this compound is "soluble in Methanol," quantitative data is not provided.[1] The following table presents a predicted qualitative and semi-quantitative solubility profile in a range of common organic solvents based on its structure. It is important to note that these are estimations and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar carbonyl group can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl group of protic solvents. The aromatic rings can engage in dipole-dipole and London dispersion forces. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can engage in strong dipole-dipole interactions with the polar carbonyl group of the solute. The aromatic rings also contribute to favorable interactions through dispersion forces. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The presence of two aromatic rings in this compound allows for significant π-π stacking and van der Waals interactions with aromatic solvents. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While the overall molecule has polar characteristics, the large, relatively non-polar aromatic and fluorinated aromatic surfaces can interact with non-polar aliphatic solvents via London dispersion forces. However, the polar carbonyl group may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar carbonyl group and the less polar aromatic rings of the molecule. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, the following experimental methods are recommended.

Static Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The equilibration time can vary depending on the solvent and the compound's dissolution rate but is often in the range of 24 to 72 hours. It is recommended to perform preliminary experiments to determine the necessary equilibration time by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This is typically done by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute or by centrifugation.

-

Analysis: Accurately determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique, such as gravimetric analysis or chromatographic analysis.

Gravimetric Analysis

This method is straightforward and does not require sophisticated instrumentation but is best suited for non-volatile solutes and solvents.

Methodology:

-

Sample Collection: After performing the static equilibrium method, accurately pipette a known volume of the saturated filtrate into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be used.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue in the evaporating dish to a constant weight in a desiccator or oven.

-

Calculation: The solubility is calculated as the mass of the dried residue (solute) per volume of the solvent used.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for determining solubility, especially for compounds that are difficult to analyze by other means.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Preparation: Obtain the saturated filtrate as described in the static equilibrium method. Dilute an aliquot of the filtrate with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

This technical guide has provided a predicted solubility profile for this compound in various organic solvents, based on its chemical structure and physicochemical properties. While direct quantitative data is limited, the provided information serves as a valuable starting point for researchers. The detailed experimental protocols for the static equilibrium (shake-flask) method, gravimetric analysis, and HPLC analysis offer robust approaches for obtaining precise and reliable solubility data. It is strongly recommended that experimental verification be conducted to confirm the predicted solubility characteristics and to establish a quantitative understanding of this compound's behavior in different solvent systems, which is critical for its application in research, drug development, and materials science.

References

Health and Safety Profile of 2,3,4,5,6-Pentafluorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional medical advice. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Introduction

2,3,4,5,6-Pentafluorobenzophenone is a fluorinated aromatic ketone utilized in various chemical syntheses, including the development of polymers, coatings, and dyes, where it can enhance thermal and chemical resistance.[1] It also serves as an intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on technical data and experimental protocols relevant to a laboratory research and drug development setting. Due to the limited availability of specific toxicological data for this compound, information from structurally related compounds, particularly the parent compound benzophenone, is included for comparative purposes and to infer potential hazards.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

Table 1: GHS Classification for Structurally Similar Compounds

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |

Note: This classification is for the structurally similar compound 2,3,4,5,6-Pentafluorobenzamide and Pentafluorobenzaldehyde and should be considered indicative for this compound in the absence of specific data.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₅F₅O | [4] |

| Molecular Weight | 272.17 g/mol | |

| Appearance | Yellow Solid | [5] |

| Melting Point | 35 - 39 °C (95 - 102.2 °F) | [5] |

| Boiling Point | 93 °C (199.4 °F) @ 0.2 mmHg | [5][6] |

| Flash Point | > 112 °C (> 233.6 °F) | [5] |

| Solubility | No information available |

Toxicological Information

Table 3: Acute Toxicity Data for Benzophenone (CASRN 119-61-9)

| Route | Species | LD50 | Source |

| Oral | Rat | > 10 g/kg | [7] |

| Dermal | Rabbit | 3535 mg/kg | [7] |

It is important to note that the addition of five fluorine atoms to the benzophenone structure may significantly alter its toxicological profile.

Potential Metabolic Pathways

The metabolism of benzophenone has been studied in rat hepatocytes, where it is converted to benzhydrol and p-hydroxybenzophenone, which is then conjugated with sulfate.[8] It is plausible that this compound could undergo similar metabolic transformations, although the fluorine substituents may influence the rate and sites of metabolism.

Caption: Postulated metabolic pathway for this compound.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are detailed methodologies for key irritation studies.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[9][10]

Methodology:

-

Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) models are pre-warmed in a cell culture incubator.[11]

-

Application of Test Substance: The test substance is applied topically to the surface of the RhE models. For solids, a specific weight is applied, while for liquids, a defined volume is used.[12]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[11]

-

Washing: The test substance is removed by washing.

-

Post-incubation: The tissues are incubated for a further recovery period (e.g., 42 hours).[11]

-

Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert the yellow MTT tetrazolium salt into a blue formazan product.

-

Data Analysis: The optical density of the extracted formazan is measured, and the percentage viability of the treated tissues is calculated relative to negative controls. A viability of ≤ 50% is typically classified as an irritant.[11][12]

Caption: Workflow for the in vitro skin irritation test (OECD TG 439).

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This guideline provides a procedure for assessing the potential of a substance to cause eye irritation or corrosion.[13][14] It emphasizes a weight-of-evidence and tiered testing strategy to minimize animal testing.

Methodology:

-

Initial Assessment: A weight-of-the-evidence analysis of existing data is performed.[13][14] In vitro or ex vivo tests are conducted first.[14]

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[14]

-

Procedure:

-

Pain Management: The use of topical anesthetics and systemic analgesics is strongly recommended to avoid or minimize pain and distress.[13]

-

Humane Endpoints: Animals showing severe pain or distress are humanely euthanized.[14]

-

Classification: The substance is classified based on the severity and reversibility of the eye lesions.

Caption: Tiered testing strategy for acute eye irritation (based on OECD TG 405).

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[5] Use only in a well-ventilated area. Wash thoroughly after handling.[5]

-

Storage: Keep in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed.[5] Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

Stability and Reactivity

-

Stability: Stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition can produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[16][17][18]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data for this compound is limited, information from structurally similar compounds and established testing protocols provide a basis for a robust safety assessment. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, to minimize the risk of exposure. Further toxicological studies on this compound are warranted to provide a more complete and specific safety profile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C13H5F5O | CID 73755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. This compound;CAS:1536-23-8 - Career Henan Chemical Co. [coreychem.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. siesascs.edu.in [siesascs.edu.in]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. x-cellr8.com [x-cellr8.com]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. flashpointsrl.com [flashpointsrl.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

Chemical structure and molecular weight of 2,3,4,5,6-Pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of 2,3,4,5,6-Pentafluorobenzophenone. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, along with its characteristic spectroscopic data. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Core Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₅F₅O | [1] |

| Molecular Weight | 272.17 g/mol | [2] |

| CAS Number | 1536-23-8 | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 36-39 °C | [2] |

| Boiling Point | 93 °C at 0.2 mmHg | [2] |

| Synonyms | (Pentafluorophenyl)phenylmethanone, Benzoylpentafluorobenzene | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Multiplets in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the protons of the unsubstituted phenyl ring. |

| ¹³C NMR | Signals for the carbonyl carbon, the carbons of the unsubstituted phenyl ring, and the carbons of the pentafluorophenyl ring (which will show coupling with fluorine). |

| FTIR (cm⁻¹) | A strong absorption band for the carbonyl (C=O) stretch (approx. 1650-1670 cm⁻¹), and bands corresponding to C-F and aromatic C-H and C=C bonds. |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ at approximately 272.17, and characteristic fragmentation patterns including peaks for the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of pentafluorobenzene with benzoyl chloride, or alternatively, the acylation of benzene with pentafluorobenzoyl chloride. The following is a representative experimental protocol for the former.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Pentafluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 equivalent) in dry dichloromethane to the stirred suspension of aluminum chloride.

-

After the addition is complete, add a solution of pentafluorobenzene (1.0 equivalent) in dry dichloromethane dropwise over a period of 30 minutes.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Synthesis and Mechanism

To further elucidate the synthesis of this compound, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

References

An In-depth Technical Guide to the Core Chemical Reactions of 2,3,4,5,6-Pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzophenone is a versatile fluorinated aromatic ketone that serves as a valuable building block in organic synthesis and materials science. Its highly electrophilic pentafluorophenyl ring and reactive carbonyl group offer a wide range of synthetic possibilities. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of both the aromatic ring and the ketone functionality, making it a subject of considerable interest in the development of novel pharmaceuticals, high-performance polymers, and photoinitiators. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Chemical Reactions

The reactivity of this compound can be broadly categorized into reactions involving the pentafluorophenyl ring and those involving the carbonyl group.

Nucleophilic Aromatic Substitution (SNAr)

The pentafluorophenyl group is highly activated towards nucleophilic aromatic substitution due to the strong inductive effect of the fluorine atoms. This makes it an excellent substrate for the introduction of various functional groups.

Key Characteristics:

-

Regioselectivity: Nucleophilic attack predominantly occurs at the para-position (C-4) of the pentafluorophenyl ring. This is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate by the carbonyl group.

-

Nucleophiles: A wide range of nucleophiles can be employed, including amines, phenols, alkoxides, and thiols.

-

Reaction Conditions: The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to enhance the nucleophilicity of the attacking species.

Experimental Protocol: para-Substitution with an Amine (General Procedure)

A solution of this compound (1.0 eq) in DMSO is treated with the desired amine (1.1 eq) and a base such as potassium carbonate (1.5 eq). The mixture is heated, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

Quantitative Data: Nucleophilic Aromatic Substitution

| Nucleophile | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | 4-Anilino-2,3,5,6-tetrafluorobenzophenone | DMSO | 80 | >90 (typical) | |

| Phenol | 4-Phenoxy-2,3,5,6-tetrafluorobenzophenone | DMF | 100 | High (typical) | |

| Methoxide | 4-Methoxy-2,3,5,6-tetrafluorobenzophenone | Methanol | Reflux | High (typical) |

Reaction Pathway: Nucleophilic Aromatic Substitution

Commercial Suppliers and Technical Guide for 2,3,4,5,6-Pentafluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzophenone is a versatile, highly fluorinated aromatic ketone that serves as a valuable building block in organic synthesis and materials science. Its unique electronic properties, stemming from the presence of five fluorine atoms on one of the phenyl rings, make it a key intermediate in the synthesis of advanced polymers, a photoinitiator in polymerization reactions, and a component in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity and stability of the molecule, offering distinct advantages in various chemical transformations. This guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, a detailed synthetic protocol, and an example of its application as a photoinitiator.

Commercial Suppliers

Several chemical suppliers offer this compound in various quantities and purities. The following table summarizes the offerings from prominent vendors. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.

| Supplier | Product Number | Purity | Available Quantities |

| Apollo Scientific | PC5520 | - | 1g, 5g, 25g |

| Chem-Impex | 02288 | ≥ 98% (GC) | 1g, 5g, 25g, 100g |

| Sigma-Aldrich | Inquire | - | Inquire |

| Career Henan Chemical Co. | 1536-23-8 | 96% | Grams, Kilograms |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These values are compiled from various supplier and database sources. For lot-specific data, it is recommended to consult the Certificate of Analysis (CoA) from the supplier.

| Property | Value | Source |

| CAS Number | 1536-23-8 | [1][2] |

| Molecular Formula | C₁₃H₅F₅O | [1] |

| Molecular Weight | 272.17 g/mol | [1] |

| Melting Point | 36-39 °C | [2] |

| Boiling Point | 93 °C at 0.2 mmHg | [2] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 96-98% | [1][2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 2,3,4,5,6-pentafluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

2,3,4,5,6-Pentafluorobenzoyl chloride

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes.

-

Addition of Benzene: After the addition is complete, add a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture at 0 °C over 20-30 minutes.

-

Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application as a Photoinitiator for Acrylate Polymerization

Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV light, the benzophenone is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor (e.g., an amine or a solvent) to generate a ketyl radical and a donor radical, both of which can initiate polymerization.

Materials:

-

This compound

-

Acrylate monomer (e.g., methyl methacrylate)

-

Hydrogen donor (e.g., N-methyldiethanolamine)

-

Solvent (e.g., tetrahydrofuran, THF)

-

NMR tube

-

UV lamp (e.g., 365 nm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: In an NMR tube, prepare a solution of the acrylate monomer (e.g., 1 M), this compound (as the photoinitiator, e.g., 0.05 M), and a hydrogen donor (e.g., N-methyldiethanolamine, 0.1 M) in a suitable deuterated solvent (e.g., THF-d₈).

-

Initial NMR Spectrum: Acquire a ¹H NMR spectrum of the solution before UV irradiation to establish the initial concentration of the monomer (by integrating the vinyl proton signals).

-

Photopolymerization: Irradiate the NMR tube with a UV lamp at a fixed distance.

-

Monitoring Polymerization: At regular time intervals (e.g., every 5 minutes), remove the NMR tube from the UV source and acquire a ¹H NMR spectrum.

-

Data Analysis: Monitor the decrease in the intensity of the vinyl proton signals of the monomer to determine the extent of polymerization over time. The disappearance of these signals indicates the conversion of the monomer into the polymer.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Signaling pathway for photoinitiated polymerization.

Caption: Workflow for the synthesis of this compound.

References

The Versatility of a Fluorinated Ketone: A Technical Review of 2,3,4,5,6-Pentafluorobenzophenone Applications

For Researchers, Scientists, and Drug Development Professionals

2,3,4,5,6-Pentafluorobenzophenone, a multifaceted fluorinated aromatic ketone, has emerged as a valuable building block and functional molecule in a diverse array of scientific and industrial applications. Its unique electronic properties, stemming from the presence of five fluorine atoms on one of the phenyl rings, render it a key intermediate in the synthesis of advanced materials with tailored characteristics. This technical guide provides an in-depth review of the core applications of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key chemical transformations.

Core Applications at a Glance

The applications of this compound are primarily centered around its utility in polymer chemistry, materials science for electronics, and medicinal chemistry. The electron-withdrawing nature of the pentafluorophenyl group significantly influences the reactivity of the molecule, making it a versatile precursor for a range of derivatives.

Table 1: Key Application Areas of this compound

| Application Area | Role of this compound | Key Properties Imparted |

| Polymer Chemistry | Monomer or precursor for fluorinated polymers | Enhanced thermal stability, solubility, flame resistance, and desirable dielectric properties. |

| Organic Electronics (OLEDs) | Building block for host materials in phosphorescent and TADF emitters | High triplet energy levels, thermal stability, and morphological stability. |

| Photoinitiators | Precursor for fluorinated polymerizable photoinitiators | Enables rapid UV curing processes. |

| Medicinal Chemistry | Synthetic intermediate for bioactive molecules | Serves as a scaffold for creating derivatives with potential therapeutic activities. |

| UV Stabilization | UV stabilizer for perfluoropolyether lubricants | Slows down the photo-degradation of lubricants exposed to UV light. |

In-Depth Application Analysis

Polymer Chemistry: Building High-Performance Fluoropolymers

This compound serves as a crucial monomer in the synthesis of high-performance fluorinated polymers, such as poly(aryl ether ketone)s (PAEKs). The incorporation of fluorine atoms into the polymer backbone leads to materials with a unique combination of properties, including increased solubility, enhanced flame resistance, superior thermal stability, and a higher glass transition temperature. These characteristics make them suitable for demanding applications in the aerospace and electronics industries.

A key synthetic route to these polymers involves nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pentafluorophenyl ring makes it susceptible to attack by nucleophiles, allowing for the formation of ether linkages.

Experimental Protocol: Synthesis of a Fluorine-Containing Aryl Ether Ketone Polymer Precursor

A representative experimental procedure for the synthesis of a precursor for fluorine-containing aryl ether ketone polymers involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with diphenyl ether in the presence of a Friedel-Crafts catalyst.

-

Reactants: 2,3,4,5,6-pentafluorobenzoyl chloride, diphenyl ether, aluminum chloride (catalyst), and an organic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 2,3,4,5,6-pentafluorobenzoyl chloride and diphenyl ether in the organic solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The molar ratio of diphenyl ether to the acid chloride is typically in the range of 0.4 to 0.6.

-

Slowly add the Friedel-Crafts catalyst (e.g., aluminum chloride) to the mixture. The amount of catalyst is typically between 0.5 to 10 moles per mole of the acid chloride.

-

Heat the reaction mixture to a temperature between 0°C and 250°C (preferably 50°C to 200°C) and maintain for a sufficient time to complete the reaction.

-

After the reaction is complete, the mixture is cooled and then treated with a quenching agent (e.g., dilute hydrochloric acid) to deactivate the catalyst.

-

The organic layer is separated, washed with water, and dried over a suitable drying agent.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

-

Table 2: Illustrative Properties of a Fluorinated Poly(aryl ether ketone)

| Property | Value |

| Glass Transition Temperature (Tg) | > 150 °C |

| Thermal Stability (5% weight loss) | > 500 °C |

| Dielectric Constant | Low |

| Solubility | Soluble in common organic solvents |

Note: The specific values can vary depending on the exact polymer structure.

Organic Electronics: Crafting Host Materials for Vibrant OLEDs

In the field of organic light-emitting diodes (OLEDs), this compound is a valuable building block for synthesizing host materials for both phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) emitters. These host materials are designed to have high triplet energy levels to efficiently confine the triplet excitons on the guest emitter molecules, leading to high-efficiency light emission. The incorporation of the pentafluorobenzophenone moiety can contribute to achieving high thermal and morphological stability in the resulting host materials.

The synthesis of these host materials often involves nucleophilic aromatic substitution reactions where the fluorine atoms on the pentafluorophenyl ring are substituted by various electron-donating groups, such as carbazole derivatives.

Caption: General synthesis of bipolar host materials for OLEDs.

Table 3: Performance Characteristics of an OLED Device Utilizing a Host Material Derived from a Fluorinated Benzophenone Analog

| Parameter | Value |

| Maximum External Quantum Efficiency (EQE) | > 20% |

| Maximum Current Efficiency | > 70 cd A⁻¹ |

| Maximum Power Efficiency | > 80 lm W⁻¹ |

| Color Coordinates (CIE 1931) | Dependent on the emitter |

Note: Data is illustrative and based on high-performance devices reported in the literature for similar classes of materials.

Photochemistry and UV Stabilization

The benzophenone moiety is a well-known photosensitizer. Upon absorption of UV light, this compound can be excited to a triplet state. This property is harnessed in its application as a photoinitiator for polymerization reactions. The excited triplet state can abstract a hydrogen atom from a suitable donor molecule, generating radicals that initiate the polymerization process.

This same photochemical reactivity is the basis for its use as a UV stabilizer for perfluoropolyether (PFPE) lubricants. The pentafluorobenzophenone can absorb harmful UV radiation and dissipate the energy through photochemical processes, thereby preventing the degradation of the lubricant molecules.

Physical properties like melting and boiling point of 2,3,4,5,6-Pentafluorobenzophenone

A Technical Guide to the Physical Properties of 2,3,4,5,6-Pentafluorobenzophenone

This technical guide provides an in-depth overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound is a fluorinated aromatic ketone. Its physical characteristics are crucial for its application in synthesis and material science.

Data Presentation: Physical Properties

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

| Physical Property | Value | Conditions |

| Melting Point | 37 °C | - |

| Melting Point | 36-39 °C | (literature value)[1] |

| Boiling Point | 137 °C | at 12 mmHg[2] |

| Boiling Point | 93 °C | at 0.2 mmHg (literature value)[1] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[3][4]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Measurement - Rapid Determination (Optional): An initial rapid heating (5-10 °C per minute) can be performed to quickly determine an approximate melting range.[4]

-

Measurement - Accurate Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 20°C below the approximate melting point. The sample is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for determining and verifying the physical properties of a chemical compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for 2,3,4,5,6-Pentafluorobenzophenone as a Photoinitiator in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzophenone is a highly efficient, halogenated aromatic ketone utilized as a Type II photoinitiator for free-radical polymerization. Its primary application lies in initiating the polymerization of various monomers, particularly acrylates and methacrylates, upon exposure to ultraviolet (UV) light. The presence of the pentafluorophenyl group significantly influences the photophysical and chemical properties of the benzophenone chromophore, offering unique advantages in specific applications, including the synthesis of fluorinated polymers for advanced biomedical and drug delivery systems.

Benzophenone and its derivatives are known to initiate polymerization through a hydrogen abstraction mechanism.[1][2] Upon absorption of UV radiation, this compound is excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine, or the monomer/solvent itself) to generate initiating radicals.

Fluorinated polymers exhibit a range of desirable properties for biomedical applications, including chemical inertness, thermal stability, hydrophobicity, and biocompatibility.[3][4][5][6] The use of this compound as a photoinitiator provides a pathway to synthesize such polymers with precise control over the initiation step.

Photoinitiation Mechanism

The photoinitiation process using this compound is a multi-step process that begins with the absorption of UV light and culminates in the generation of free radicals that initiate polymerization. The general mechanism is outlined below.

Experimental Protocols

Materials

-

Monomer (e.g., methyl methacrylate, pentaerythritol tetraacrylate)

-

This compound (Photoinitiator)

-

Co-initiator (e.g., triethylamine, N-methyldiethanolamine) (optional, but recommended for higher efficiency)

-

Solvent (if required, e.g., dimethyl sulfoxide, tetrahydrofuran)

-

Inert gas (e.g., nitrogen, argon)

Equipment

-

UV light source (e.g., 365 nm LED lamp, medium-pressure mercury lamp)[2]

-

Reaction vessel (e.g., quartz tube, glass vial)

-

Magnetic stirrer and stir bar

-

Equipment for polymer characterization (e.g., FTIR, NMR, GPC)

General Protocol for Photopolymerization of Acrylates

-

Preparation of the Formulation:

-

In a suitable reaction vessel, dissolve the desired amount of this compound (typically 0.1-5 wt% relative to the monomer) in the monomer or a solution of the monomer in a suitable solvent.

-

If a co-initiator is used, add it to the mixture (typically at a concentration of 1-10 wt%).

-

Ensure the mixture is homogenous by stirring with a magnetic stir bar.

-

-

Deoxygenation:

-

Oxygen is a known inhibitor of free-radical polymerization. Therefore, it is crucial to remove dissolved oxygen from the formulation.

-

Purge the mixture with an inert gas (nitrogen or argon) for 10-15 minutes.

-

-

UV Irradiation:

-

Place the reaction vessel under the UV light source. The distance from the light source should be consistent for reproducible results.

-

Irradiate the mixture for the desired amount of time. The irradiation time will depend on the monomer reactivity, initiator concentration, and light intensity.

-

-

Monitoring the Polymerization:

-

The progress of the polymerization can be monitored in real-time using techniques such as real-time FTIR by observing the decrease in the characteristic acrylate double bond absorption peak.

-

Alternatively, samples can be taken at different time points and analyzed for monomer conversion using techniques like NMR or gravimetry.

-

-

Purification and Isolation:

-

After the desired conversion is reached, the resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol for polymethyl methacrylate).

-

The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

-

-

Characterization:

-

The purified polymer can be characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

-

The chemical structure can be confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Quantitative Data

The following table provides representative data for the photopolymerization of methyl methacrylate (MMA) using this compound as the photoinitiator. Please note that these are illustrative values, and actual results may vary depending on the specific experimental conditions.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| [PFPB] (wt%) | 1 | 2 | 1 |

| [Co-initiator] (wt%) | 0 | 0 | 5 (Triethylamine) |

| Light Intensity (mW/cm²) | 50 | 50 | 50 |

| Irradiation Time (min) | 10 | 10 | 5 |

| Monomer Conversion (%) | 65 | 78 | 92 |

| Polymer Mn ( g/mol ) | 45,000 | 42,000 | 38,000 |

| Polydispersity Index (PDI) | 2.1 | 1.9 | 1.8 |

PFPB: this compound Mn: Number-average molecular weight

Applications in Drug Development

The use of this compound as a photoinitiator opens avenues for the synthesis of novel fluorinated polymers with tailored properties for drug delivery applications.

-

Controlled Drug Release: Fluorinated polymers can be designed to form matrices or nanoparticles for the encapsulation and controlled release of therapeutic agents. The hydrophobic nature of the fluorinated segments can be beneficial for encapsulating hydrophobic drugs.

-

Targeted Drug Delivery: The surface properties of polymer-based drug carriers are critical for their in vivo performance. Fluorinated polymers can be synthesized to have low surface energy, which may reduce non-specific protein adsorption and prolong circulation time, allowing for more effective targeting to disease sites.

-

Biocompatible Coatings: Photopolymerization initiated by this compound can be used to create biocompatible, fluorinated polymer coatings on medical devices to improve their lubricity and reduce biofouling.

-

Stimuli-Responsive Systems: By copolymerizing with functional monomers, it is possible to create fluorinated polymers that respond to specific stimuli such as pH or temperature, enabling triggered drug release in the desired physiological environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Fluorinated Polymers using 2,3,4,5,6-Pentafluorobenzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and low moisture absorption.[1][2][3][4][5] These characteristics make them highly valuable in advanced applications such as microelectronics, aerospace, and biomedical devices.[2][3][4] 2,3,4,5,6-Pentafluorobenzophenone is a key monomer in the synthesis of novel fluorinated poly(aryl ether ketone)s (PAEKs) and other related polymers. Its highly fluorinated structure allows for the creation of polymers with enhanced solubility, processability, and specific performance attributes.[6][7]

The primary method for synthesizing these polymers is through nucleophilic aromatic substitution (SNAr) polycondensation.[1][8][9][10][11][12] In this reaction, the electron-deficient pentafluorobenzoyl group of this compound readily reacts with nucleophilic bisphenolates, leading to the formation of high-molecular-weight polymers. The fluorine atoms, particularly the one in the para position, are excellent leaving groups, facilitating the polymerization process.

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated polymers utilizing this compound.

Applications of Fluorinated Polymers Derived from this compound:

-

Microelectronics: Due to their low dielectric constants and thermal stability, these polymers are excellent candidates for use as interlayer dielectrics and encapsulants in integrated circuits.[1][13]

-

Optical Materials: The introduction of fluorine atoms can lead to high optical transparency, making these polymers suitable for applications in optical fibers and coatings.[1][13]

-

Gas Separation Membranes: The bulky and rigid structure of these polymers can create well-defined free volume, enabling their use in gas separation membranes.[6]

-

Advanced Coatings: Their chemical inertness and low surface energy make them ideal for creating protective and low-friction coatings.

-

Biomedical Devices: The biocompatibility and stability of fluorinated polymers are advantageous for medical implants and drug delivery systems.[3]

Data Presentation

Table 1: Typical Properties of Fluorinated Poly(aryl ether ketone)s

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 142 - 235 °C | [7] |